molecular formula C22H39ClN2O B14002462 6-Diethylamino-4-(2-diethylaminoethyl)-4-phenyl-hexan-3-one CAS No. 7702-32-1

6-Diethylamino-4-(2-diethylaminoethyl)-4-phenyl-hexan-3-one

Katalognummer: B14002462
CAS-Nummer: 7702-32-1
Molekulargewicht: 383.0 g/mol
InChI-Schlüssel: LCTQGMPSQRJFNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Diethylamino-4-(2-diethylaminoethyl)-4-phenyl-hexan-3-one is a complex organic compound with a unique structure that includes multiple diethylamino groups and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Diethylamino-4-(2-diethylaminoethyl)-4-phenyl-hexan-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Diethylamino-4-(2-diethylaminoethyl)-4-phenyl-hexan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Diethylamino-4-(2-diethylaminoethyl)-4-phenyl-hexan-3-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Diethylamino-4-(2-diethylaminoethyl)-4-phenyl-hexan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(diethylamino)ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

    Poly [2-(dimethylamino) ethyl methacrylate]: Studied for its applications in drug delivery systems.

Uniqueness

6-Diethylamino-4-(2-diethylaminoethyl)-4-phenyl-hexan-3-one is unique due to its specific structure, which includes multiple diethylamino groups and a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

7702-32-1

Molekularformel

C22H39ClN2O

Molekulargewicht

383.0 g/mol

IUPAC-Name

6-(diethylamino)-4-[2-(diethylamino)ethyl]-4-phenylhexan-3-one;hydrochloride

InChI

InChI=1S/C22H38N2O.ClH/c1-6-21(25)22(16-18-23(7-2)8-3,17-19-24(9-4)10-5)20-14-12-11-13-15-20;/h11-15H,6-10,16-19H2,1-5H3;1H

InChI-Schlüssel

LCTQGMPSQRJFNC-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C(CCN(CC)CC)(CCN(CC)CC)C1=CC=CC=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.